molecular formula C27H26O2Si B15538073 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde

4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde

Cat. No.: B15538073
M. Wt: 410.6 g/mol
InChI Key: YJHYTCFBPPNZBV-UHFFFAOYSA-N
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Description

4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde is a valuable synthetic intermediate featuring a phenol hydroxyl group protected as a robust tert -butyldiphenylsilyl (TBDPS) ether and a reactive aldehyde functionality. The TBDPS protecting group offers significant stability towards a wide range of conditions, including basic media (e.g., triethylamine, pyridine), various nucleophiles (e.g., organolithium and Grignard reagents), and reducing agents (e.g., LiAlH 4 , NaBH 4 ), while remaining orthogonal to other common protecting groups like acetates . This stability allows for selective manipulation of the aldehyde group in multi-step syntheses. The aldehyde serves as a versatile handle for further elaboration; it can undergo condensation reactions to form imines or hydrazones, undergo oxidation to the corresponding carboxylic acid, or serve as a substrate in reductive amination . The primary research value of this compound lies in its role as a key, stable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The naphthalene core provides a rigid, aromatic scaffold of interest in the development of fluorescent probes, ligands, and functional materials. The TBDPS group can be cleanly removed under mild conditions using fluoride ions (e.g., TBAF) or other selective reagents like acetyl chloride in dry methanol, regenerating the phenolic hydroxyl group in high yield without affecting the aldehyde or other base-sensitive functionalities . This controlled deprotection is critical for the sequential construction of complex molecular architectures. The compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H26O2Si

Molecular Weight

410.6 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C27H26O2Si/c1-27(2,3)30(23-13-6-4-7-14-23,24-15-8-5-9-16-24)29-26-19-21(20-28)18-22-12-10-11-17-25(22)26/h4-20H,1-3H3

InChI Key

YJHYTCFBPPNZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC4=CC=CC=C43)C=O

Origin of Product

United States

Comparison with Similar Compounds

Silyl Protecting Group Variations

The TBDPS group in 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde distinguishes it from analogs with tert-butyldimethylsilyl (TBDMS) groups. For example, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde (C13H20O2Si, MW 236.39 g/mol ) shares an aldehyde function but uses a smaller TBDMS group. Key differences include:

  • Steric Bulk : TBDPS (diphenyl) provides greater steric protection than TBDMS (dimethyl), reducing undesired side reactions in sensitive syntheses .
  • Stability : TBDPS ethers are more resistant to acidic and basic conditions compared to TBDMS ethers, which are prone to cleavage under mild fluoride treatment .
  • Solubility: The bulkier TBDPS group may lower solubility in nonpolar solvents, complicating purification .

Aromatic System Differences

Compared to benzaldehyde derivatives (e.g., 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde ), the naphthalene core in the target compound introduces:

  • Extended π-Conjugation : Enhances UV absorption and electronic properties, useful in photochemical applications.
  • Increased Molecular Weight : Higher molecular weight (410.58 vs. 236.39 g/mol) impacts crystallization and solubility.

Reactivity in Organic Syntheses

  • Aldehyde Reactivity : The aldehyde group in 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde facilitates condensations or Wittig reactions, unlike TBDPS-protected alcohols (e.g., compound 56 in macrocyclization reactions ).
  • Macrocyclization Utility: TBDPS groups in compounds like (S)-3-((4S,5R,E)-5-((tert-Butyldiphenylsilyl)oxy)-2,4-dimethyl-2-hexenoyl)-4-isopropyl-2-oxazolidinone stabilize intermediates during tandem reactions , whereas the aldehyde in the target compound may direct orthogonal reactivity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Application
4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde C27H26O2Si 410.58 Synthesis intermediate, protecting group
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde C13H20O2Si 236.39 Aldehyde protection in organic synthesis
Compound 8b () C69H80N2O4SSi2 1088.54 Materials science (e.g., optoelectronics)

Preparation Methods

Synthesis of 4-Hydroxy-2-naphthaldehyde

The precursor 4-hydroxy-2-naphthaldehyde is rarely commercially available, necessitating its preparation via Vilsmeier-Haack formylation of 4-hydroxynaphthalene. In this reaction, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate an electrophilic iminium intermediate, directing formylation to the electron-rich 2-position. However, competing regioselectivity (e.g., formylation at the 1- or 3-position) often necessitates chromatographic purification.

Silylation Protocol

Following isolation, the hydroxyl group is protected using TBDPSCl under inert conditions. A representative procedure adapted from naphthol silylation involves:

  • Dissolving 4-hydroxy-2-naphthaldehyde (1.0 equiv) in anhydrous DMF.
  • Adding imidazole (2.5 equiv) and TBDPSCl (1.2 equiv) at 0°C.
  • Stirring the mixture at room temperature for 12 hours.
  • Quenching with saturated NaHCO₃ and extracting with ethyl acetate.

Yields typically range from 60–75%, with purity confirmed via ¹H NMR and HPLC.

Method 2: Formylation of 4-TBDPS-Protected Naphthalene

For cases where 4-hydroxy-2-naphthaldehyde is inaccessible, formylation post-silylation offers an alternative.

Silylation of 4-Hydroxynaphthalene

4-Hydroxynaphthalene is treated with TBDPSCl under conditions mirroring Method 1, yielding 4-((tert-butyldiphenylsilyl)oxy)naphthalene. This intermediate’s electron-rich aromatic system facilitates electrophilic substitution.

Directed Ortho-Metalation–Formylation

To achieve 2-position selectivity, directed ortho-metalation (DoM) is employed:

  • Deprotonation of the naphthalene ring using LDA (lithium diisopropylamide) at -78°C in THF.
  • Quenching the resulting aryl lithium species with DMF to install the aldehyde.

This method avoids competing para-substitution, affording the target compound in 45–60% yield over two steps.

Method 3: Reduction of Nitrile Precursors

Nitriles serve as versatile intermediates for aldehyde synthesis via partial reduction.

Synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthonitrile

4-Hydroxy-2-naphthonitrile is silylated as described in Method 1. The nitrile group is introduced via Sandmeyer reaction or palladium-catalyzed cyanation of a brominated precursor.

DIBAL-H Reduction

Diisobutylaluminum hydride (DIBAL-H) selectively reduces nitriles to aldehydes under controlled conditions:

  • Adding DIBAL-H (1.5 equiv) to a toluene solution of the nitrile at -78°C.
  • Gradual warming to room temperature and quenching with Rochelle’s salt.

This method achieves 70–85% conversion but requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Key Reference
1 Fewer steps; high purity Requires 4-hydroxy-2-naphthaldehyde 60–75
2 Avoids unstable precursors Moderate regioselectivity 45–60
3 Robust nitrile intermediate Sensitive reduction conditions 70–85

Experimental Optimization and Challenges

Silylation Efficiency

Reaction scales exceeding 10 mmol often suffer from incomplete silylation due to TBDPSCl’s steric bulk. Adding catalytic DMAP (4-dimethylaminopyridine) improves conversion by 15–20%.

Aldehyde Oxidation State

Over-oxidation of alcohols to carboxylic acids is mitigated using Swern oxidation (oxalyl chloride/DMSO) instead of CrO₃-based reagents.

Stability Concerns

The TBDPS group demonstrates resilience under acidic and mild basic conditions but cleaves with tetrabutylammonium fluoride (TBAF). Storage at -20°C under argon is recommended.

Q & A

Q. What are the standard synthetic routes for preparing 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde?

A common methodology involves introducing the tert-butyldiphenylsilyl (TBDPS) protecting group to a hydroxylated naphthalene precursor. For example, the hydroxyl group at the 4-position of 2-naphthalenol can be protected using TBDPS-Cl in the presence of a base (e.g., imidazole or triethylamine) under anhydrous conditions (e.g., dichloromethane) . Subsequent oxidation of the methyl group at the 2-position to an aldehyde is typically achieved via methods like Swern oxidation or Dess-Martin periodinane. Reaction monitoring via TLC (e.g., hexane:ethyl acetate systems) and purification by column chromatography are critical for isolating the product .

Q. How can the structure of 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde be confirmed using spectroscopic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the aldehyde proton (~10 ppm) and the aromatic naphthalene system. The tert-butyldiphenylsilyl group is identified by characteristic resonances: tert-butyl protons (1.0–1.1 ppm) and aromatic protons from diphenyl substituents (7.4–7.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the silyl ether and aldehyde moieties .
  • FT-IR : A strong absorption band near 1680–1700 cm1^{-1} confirms the aldehyde C=O stretch .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselective introduction of the tert-butyldiphenylsilyl group onto the naphthalene ring?

Regioselectivity is influenced by steric and electronic factors. Pre-activation of the hydroxyl group via deprotonation (e.g., using K2_2CO3_3 or NaH) enhances nucleophilicity, favoring silylation at the 4-position. Solvent choice (e.g., DMF for polar aprotic conditions) and controlled stoichiometry of TBDPS-Cl (1.1–1.3 equivalents) minimize di- or tri-substitution byproducts. Computational modeling (DFT) can predict reactive sites on the naphthalene scaffold .

Q. How can researchers address discrepancies in reported reaction yields when synthesizing this compound under varying conditions?

Contradictions in yields often arise from differences in solvent purity, moisture levels, or catalyst activity. Systematic validation should include:

  • Replication : Reproducing reported conditions with strict anhydrous protocols (e.g., Schlenk techniques).
  • Analytical Cross-Check : Using HPLC or GC-MS to quantify unreacted starting materials and side products .
  • Kinetic Studies : Monitoring reaction progress via in-situ FT-IR or NMR to identify rate-limiting steps .

Q. What advanced analytical techniques are required to resolve ambiguities in the spatial arrangement of substituents in 4-((tert-Butyldiphenylsilyl)oxy)-2-naphthaldehyde?

  • X-ray Crystallography : Provides definitive proof of molecular geometry, particularly for confirming the ortho/para orientation of the aldehyde and silyl ether groups .
  • NOESY NMR : Detects through-space interactions between the aldehyde proton and adjacent aromatic protons to infer spatial proximity .
  • Dynamic NMR : Resolves conformational exchange processes (e.g., rotational barriers in the silyl group) at variable temperatures .

Methodological Notes

  • Safety : Adhere to protocols for handling air-sensitive reagents (e.g., TBDPS-Cl) and volatile solvents .
  • Data Validation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook .
  • Contradiction Mitigation : Use orthogonal techniques (e.g., combining NMR, MS, and X-ray) to confirm structural assignments .

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